molecular formula C15H19NO3 B13003572 Cyclohexyl 4-methoxybenzylidenecarbamate

Cyclohexyl 4-methoxybenzylidenecarbamate

Cat. No.: B13003572
M. Wt: 261.32 g/mol
InChI Key: IUGKDEUTTDLHKT-LFIBNONCSA-N
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Description

Cyclohexyl 4-methoxybenzylidenecarbamate is a chemical compound with the molecular formula C15H21NO3 It is known for its unique structure, which combines a cyclohexyl group with a 4-methoxybenzylidene moiety through a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-methoxybenzylidenecarbamate typically involves the reaction of cyclohexyl isocyanate with 4-methoxybenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-methoxybenzylidenecarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivatives.

Scientific Research Applications

Cyclohexyl 4-methoxybenzylidenecarbamate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-methoxybenzylidenecarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its potential therapeutic applications and to design more effective derivatives.

Comparison with Similar Compounds

Cyclohexyl 4-methoxybenzylidenecarbamate can be compared with similar compounds such as:

    Cyclohexyl 4-methoxybenzoate: Similar in structure but differs in the functional group linkage.

    Cyclohexyl N-(4-methoxyphenyl)carbamate: Shares the carbamate linkage but has variations in the aromatic substituents.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

cyclohexyl (NE)-N-[(4-methoxyphenyl)methylidene]carbamate

InChI

InChI=1S/C15H19NO3/c1-18-13-9-7-12(8-10-13)11-16-15(17)19-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3/b16-11+

InChI Key

IUGKDEUTTDLHKT-LFIBNONCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/C(=O)OC2CCCCC2

Canonical SMILES

COC1=CC=C(C=C1)C=NC(=O)OC2CCCCC2

Origin of Product

United States

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